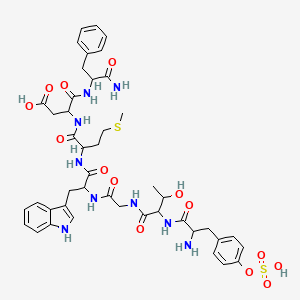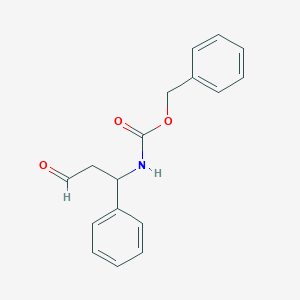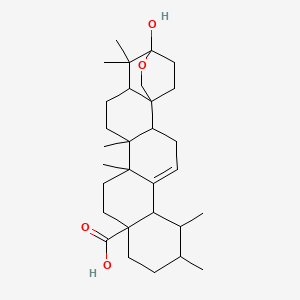![molecular formula C26H18O9 B12294365 (8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)
(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8R,15bS,16S)-8,14-ジヒドロ-4,11,15,16-テトラヒドロキシ-6,9-ジメチル-7H-8β,15bβ-メタノ-1H,3H,12H-ベンゾ[de]シクロヘプタ[1,2-g]は、その独特な構造特徴と様々な科学分野における潜在的な応用で知られる複雑な有機化合物です。この化合物は、複数のヒドロキシル基、メタノブリッジ、およびシクロヘプタ[1,2-g]環系を特徴とし、化学、生物学、および医学の研究者の関心の対象となっています。
準備方法
合成経路および反応条件
(8R,15bS,16S)-8,14-ジヒドロ-4,11,15,16-テトラヒドロキシ-6,9-ジメチル-7H-8β,15bβ-メタノ-1H,3H,12H-ベンゾ[de]シクロヘプタ[1,2-g]の合成には、シクロヘプタ[1,2-g]環系の形成とヒドロキシル基の導入を含む複数の段階が含まれます。一般的な合成経路には、置換ベンゼンやシクロヘプタノンなどの出発物質を使用し、酸性または塩基性条件下で環化反応を行うことが含まれます。反応条件は通常、所望の立体化学を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、収率と純度を最大化する最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フローリアクターや自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化できます。さらに、クロマトグラフィーや結晶化などの精製方法は、化合物を純粋な形で得るために不可欠です。
化学反応の分析
反応の種類
(8R,15bS,16S)-8,14-ジヒドロ-4,11,15,16-テトラヒドロキシ-6,9-ジメチル-7H-8β,15bβ-メタノ-1H,3H,12H-ベンゾ[de]シクロヘプタ[1,2-g]は、次のような様々な化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化できます。
還元: この化合物は、アルコールまたはアルカンを形成するように還元反応を起こすことができます。
置換: ハロゲン化および他の置換反応は、環系の特定の位置で起こりえます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤、臭素または塩素などのハロゲン化剤が含まれます。反応条件は、所望の変換に応じて異なり、温度、溶媒、および触媒が重要な役割を果たします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールまたはアルカンが生成される可能性があります。置換反応により、ハロゲンやその他の官能基が分子に導入される可能性があります。
科学的研究の応用
(8R,15bS,16S)-8,14-ジヒドロ-4,11,15,16-テトラヒドロキシ-6,9-ジメチル-7H-8β,15bβ-メタノ-1H,3H,12H-ベンゾ[de]シクロヘプタ[1,2-g]は、幅広い科学研究の応用を有しています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 様々な疾患に対する治療薬としての可能性を探索するための研究が進行中です。
工業: この化合物の独特な構造特徴は、新しい材料や化学プロセスの開発に役立ちます。
作用機序
(8R,15bS,16S)-8,14-ジヒドロ-4,11,15,16-テトラヒドロキシ-6,9-ジメチル-7H-8β,15bβ-メタノ-1H,3H,12H-ベンゾ[de]シクロヘプタ[1,2-g]の作用機序は、特定の分子標的および経路との相互作用を含みます。ヒドロキシル基とメタノブリッジは、酵素や受容体への結合に重要な役割を果たし、様々な生物学的効果をもたらします。この化合物は、特定の経路を阻害または活性化し、観察された生物学的活性を生み出す可能性があります。
特性
分子式 |
C26H18O9 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
3,9,19,24-tetrahydroxy-11,17-dimethyl-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2,4(26),8,10,12,16(25),17,19-octaene-7,15,21-trione |
InChI |
InChI=1S/C26H18O9/c1-7-3-10(27)15-14-9(5-34-24(15)32)21(29)20-17(12(7)14)18-22(30)13-8(2)4-11(28)16-19(13)26(20,23(18)31)6-35-25(16)33/h3-4,18,23,27-29,31H,5-6H2,1-2H3 |
InChIキー |
GGZMDZYQIKVYHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)C5C(C46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)



![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)

